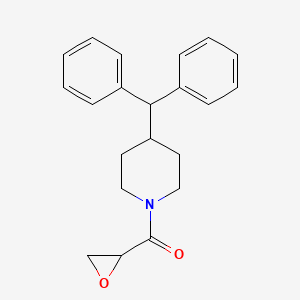
(4-Benzhydrylpiperidin-1-yl)-(oxiran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzhydrylpiperidin-1-yl)-(oxiran-2-yl)methanone, commonly known as 'BPMO', is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BPMO is a synthetic compound that belongs to the class of piperidine derivatives and has been studied for its unique properties and potential applications in the field of neuroscience and pharmacology.
Mecanismo De Acción
BPMO acts by binding to the dopamine transporter protein and inhibiting its ability to reuptake dopamine from the synaptic cleft. This results in an increase in dopamine levels in the brain, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
BPMO has been shown to increase dopamine levels in the brain, which can have various physiological and biochemical effects. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. Increased dopamine levels in the brain can lead to an increase in motivation, pleasure, and reward-seeking behavior. However, prolonged exposure to high levels of dopamine can lead to addiction and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPMO has several advantages as a research tool. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various neurological disorders. BPMO is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to the use of BPMO in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, prolonged exposure to high levels of dopamine can lead to addiction and other neurological disorders.
Direcciones Futuras
There are several future directions for research on BPMO. One potential application is in the development of new treatments for neurological disorders such as Parkinson's disease and addiction. BPMO has also been studied for its potential applications in the field of synthetic biology, as it can be used as a tool for controlling dopamine levels in engineered cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPMO and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of BPMO involves the reaction of 1-(4-bromobenzhydryl)piperidine with epichlorohydrin in the presence of a base, followed by a ring-opening reaction to form BPMO. The synthesis of BPMO is a multi-step process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
BPMO has been studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to act as a potent and selective inhibitor of the dopamine transporter, which is a protein responsible for the reuptake of dopamine from the synaptic cleft. This makes BPMO a valuable tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
(4-benzhydrylpiperidin-1-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c23-21(19-15-24-19)22-13-11-18(12-14-22)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-20H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXRKYVQVWHNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diphenylmethyl)-1-(oxirane-2-carbonyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

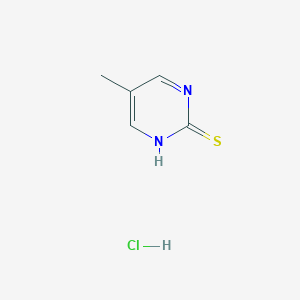


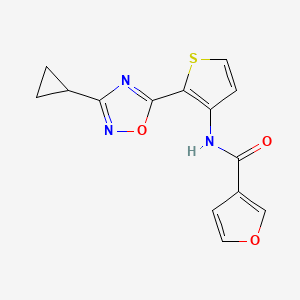

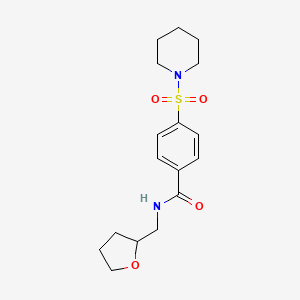



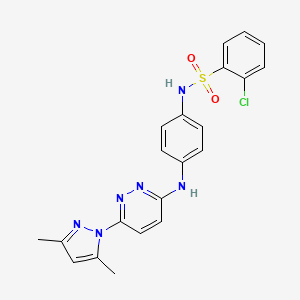
![7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682389.png)

